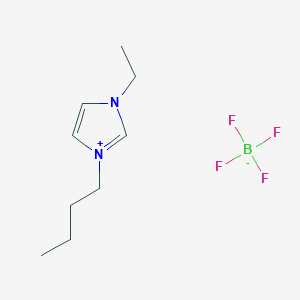
Boc-alpha-methyl-D-Propargylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-alpha-methyl-D-Propargylglycine (Boc-α-Me-D-PG) is an amino acid derivative with a wide range of applications in organic chemistry and biochemistry. It is a synthetic amino acid that is used for the synthesis of peptides, proteins, and other organic compounds. Boc-α-Me-D-PG has been studied extensively for its use in the synthesis of peptides and proteins, as well as its biochemical and physiological effects.
Scientific Research Applications
Boc-α-Me-D-PG has a wide range of applications in the scientific research field. It is used in the synthesis of peptides and proteins, as well as in the study of enzyme-substrate interactions. Boc-α-Me-D-PG can also be used to study the structure and function of proteins and other biological molecules.
Mechanism of Action
Boc-α-Me-D-PG is an amino acid derivative that acts as a substrate for enzymes. It is a substrate for peptidyl transferase, an enzyme involved in the synthesis of proteins. Boc-α-Me-D-PG is also a substrate for other enzymes involved in the synthesis of proteins, such as endopeptidases and exopeptidases.
Biochemical and Physiological Effects
Boc-α-Me-D-PG has been studied for its biochemical and physiological effects. Studies have shown that Boc-α-Me-D-PG can interact with enzymes to modulate their activity and can also affect the structure and function of proteins. In addition, Boc-α-Me-D-PG has been shown to have an effect on the immune system, and can activate the production of cytokines.
Advantages and Limitations for Lab Experiments
Boc-α-Me-D-PG has several advantages for lab experiments. It is relatively simple to synthesize, and is also relatively inexpensive. Additionally, Boc-α-Me-D-PG is a substrate for several enzymes, making it useful for studying enzyme-substrate interactions. However, Boc-α-Me-D-PG can be toxic if not handled properly, and it can also interfere with the activity of enzymes if not used in the correct concentrations.
Future Directions
There are several potential future directions for research on Boc-α-Me-D-PG. One potential direction is to further study its biochemical and physiological effects. Additionally, further research could be done on the structure and function of proteins that interact with Boc-α-Me-D-PG. Additionally, further research could be done on the potential applications of Boc-α-Me-D-PG in drug design and development. Finally, further research could be done on the potential toxicity of Boc-α-Me-D-PG and how to minimize its toxicity.
Synthesis Methods
Boc-α-Me-D-PG is synthesized by a reaction between Boc-α-methyl-D-alanine and propargylglycine in the presence of a base and a catalyst. The reaction is usually carried out in aqueous solution at room temperature. The reaction yields Boc-α-Me-D-PG in a high yield and is relatively simple to perform.
properties
IUPAC Name |
(2S)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-6-7-11(5,8(13)14)12-9(15)16-10(2,3)4/h1H,7H2,2-5H3,(H,12,15)(H,13,14)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJSEALENIKHQU-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(CC#C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC#C)(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

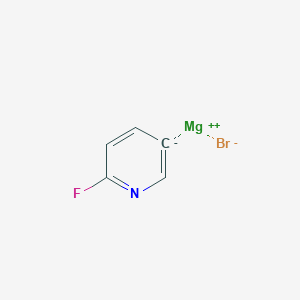

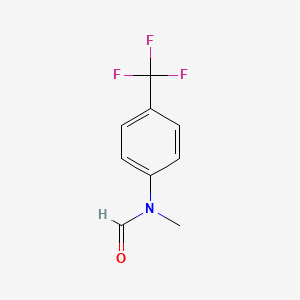
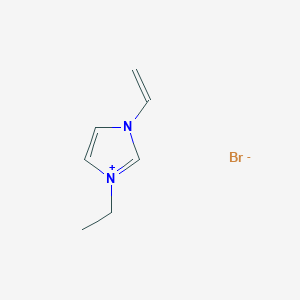
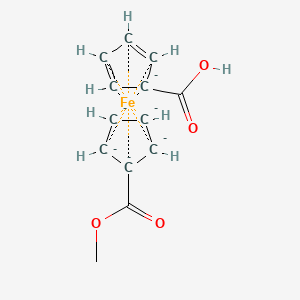

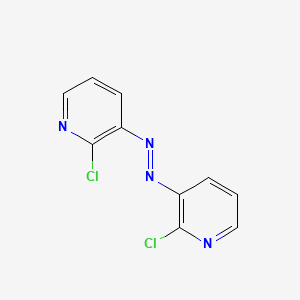
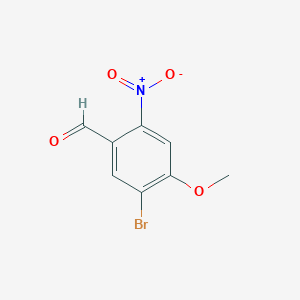


![8-Chloro-2,3,4,5,10,11-hexahydro-3,3-dimethyl-11-(6-nitro-1,3-benzodioxol-5-yl)-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6359934.png)

![tert-Butyl 8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate](/img/structure/B6359940.png)
